

# Application Notes and Protocols for GC373 In Vitro Antiviral Assays

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GC373

Cat. No.: B3098307

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**GC373** is a potent, broad-spectrum inhibitor of the main protease (Mpro), also known as 3C-like protease (3CLpro), of many coronaviruses, including SARS-CoV-2.<sup>[1][2]</sup> Mpro is a viral cysteine protease essential for the replication of coronaviruses, as it is responsible for cleaving the viral polyproteins into functional proteins.<sup>[1]</sup> By inhibiting Mpro, **GC373** effectively blocks viral replication. This document provides detailed protocols for key in vitro assays to evaluate the antiviral activity of **GC373**.

## Mechanism of Action

**GC373** is a competitive inhibitor that covalently binds to the catalytic cysteine residue (Cys145) in the active site of Mpro. This reversible covalent modification blocks the substrate-binding pocket and inhibits the proteolytic activity of the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **GC373** in inhibiting coronavirus replication.

## Data Presentation

The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of **GC373** against SARS-CoV-2.

Table 1: In Vitro Inhibitory Activity of **GC373** against SARS-CoV-2 Main Protease (Mpro)

| Assay Type            | Parameter | Value (μM)  | Reference |
|-----------------------|-----------|-------------|-----------|
| Mpro Inhibition Assay | IC50      | 0.40 ± 0.05 | [2]       |

Table 2: Antiviral Activity and Cytotoxicity of **GC373**

| Virus      | Cell Line | Parameter | Value (μM) | Reference |
|------------|-----------|-----------|------------|-----------|
| SARS-CoV-2 | Vero E6   | EC50      | 1.5        | [2]       |
| SARS-CoV-2 | Vero E6   | CC50      | >200       | [2]       |
| SARS-CoV-2 | A549      | CC50      | >200       | [2]       |

## Experimental Protocols

### Mpro Fluorescence Resonance Energy Transfer (FRET)-Based Inhibition Assay

This assay measures the ability of **GC373** to inhibit the enzymatic activity of recombinant Mpro using a fluorogenic substrate.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the Mpro FRET-based inhibition assay.

Materials:

- Recombinant SARS-CoV-2 Mpro
- FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- **GC373**
- DMSO
- Black, low-binding 96-well plates
- Fluorescence plate reader

Protocol:

- Prepare a stock solution of **GC373** in DMSO and create a serial dilution series in Assay Buffer.
- In a 96-well plate, add 50  $\mu$ L of Mpro enzyme solution (e.g., 0.4  $\mu$ mol/L in Assay Buffer) to each well.
- Add 2  $\mu$ L of the diluted **GC373** or DMSO (for control wells) to the corresponding wells.
- Incubate the plate at 37°C for 30 minutes.
- Prepare the FRET substrate solution (e.g., 5  $\mu$ mol/L in Assay Buffer).
- Initiate the enzymatic reaction by adding 50  $\mu$ L of the FRET substrate solution to each well.
- Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals (e.g., every minute for 15-30 minutes) using a fluorescence plate reader.
- Calculate the initial reaction velocity (slope of the linear portion of the fluorescence versus time curve).
- Determine the percent inhibition for each **GC373** concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the **GC373** concentration and fit the data to a dose-response curve to calculate the IC50 value.

## Cytotoxicity Assay (CellTiter-Glo®)

This assay determines the concentration of **GC373** that is toxic to host cells.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the cytotoxicity assay.

**Materials:**

- Vero E6 or A549 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- **GC373**
- DMSO
- White, clear-bottom 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

**Protocol:**

- Seed Vero E6 or A549 cells into a 96-well plate at a density of  $5 \times 10^3$  cells/well and incubate overnight.
- Prepare a serial dilution of **GC373** in complete growth medium. The final DMSO concentration should be kept below 0.5%.
- Remove the old medium from the cells and add 100  $\mu$ L of the medium containing the diluted **GC373** or vehicle control (DMSO).
- Incubate the plate for 24 to 48 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 100  $\mu$ L of CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the logarithm of the **GC373** concentration and determine the CC50 value.

## Plaque Reduction Assay

This assay quantifies the ability of **GC373** to inhibit the production of infectious virus particles.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the plaque reduction assay.

Materials:

- Vero E6 cells
- SARS-CoV-2 virus stock
- Complete growth medium
- **GC373**
- DMSO
- Low-melting-point agarose
- Formaldehyde
- Crystal violet staining solution
- 6-well or 12-well plates

## Protocol:

- Seed Vero E6 cells in 6-well or 12-well plates and grow to confluence.
- Prepare serial dilutions of **GC373** in infection medium (e.g., DMEM with 2% FBS).
- Infect the cell monolayers with SARS-CoV-2 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
- Incubate for 1 hour at 37°C to allow for viral adsorption.
- Remove the virus inoculum and wash the cells with PBS.
- Add the medium containing the serially diluted **GC373** to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
- Prepare a 1.6% solution of low-melting-point agarose and mix it 1:1 with 2x DMEM containing 4% FBS.
- Overlay the cells with this agarose mixture.
- Incubate the plates at 37°C with 5% CO<sub>2</sub> for 48-72 hours, until plaques are visible.
- Fix the cells by adding 10% formaldehyde to each well and incubating for at least 4 hours.
- Carefully remove the agarose overlay.
- Stain the cells with 0.5% crystal violet solution for 15-20 minutes.
- Gently wash the wells with water and allow them to dry.
- Count the number of plaques in each well.
- Calculate the percentage of plaque inhibition for each **GC373** concentration compared to the virus control.
- Determine the EC<sub>50</sub> value by plotting the percentage of inhibition against the log of the compound concentration.

## Viral Yield Reduction Assay (RT-qPCR)

This assay measures the reduction in viral RNA production in the presence of **GC373**.

Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the viral yield reduction assay.

Materials:

- Vero E6 cells
- SARS-CoV-2 virus stock
- **GC373**
- Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
- RT-qPCR master mix
- Primers and probe specific for a SARS-CoV-2 gene (e.g., N gene)
- RT-qPCR instrument

Protocol:

- Seed Vero E6 cells in a suitable plate format (e.g., 24-well plate) and grow to confluence.
- Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01).
- After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of **GC373**.

- Incubate the plates for 48 hours at 37°C.
- Collect the cell culture supernatants.
- Extract viral RNA from the supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.
- Perform one-step RT-qPCR using primers and a probe targeting a specific viral gene.
  - Example RT-qPCR cycling conditions:
    - Reverse transcription: 50°C for 10 minutes
    - Initial denaturation: 95°C for 2 minutes
    - 40 cycles of:
      - Denaturation: 95°C for 15 seconds
      - Annealing/Extension: 60°C for 30 seconds
- Generate a standard curve using a known quantity of viral RNA to quantify the viral copy number in each sample.
- Calculate the percentage of reduction in viral RNA yield for each **GC373** concentration compared to the untreated virus control.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]

- To cite this document: BenchChem. [Application Notes and Protocols for GC373 In Vitro Antiviral Assays]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3098307#gc373-in-vitro-antiviral-assay-protocol\]](https://www.benchchem.com/product/b3098307#gc373-in-vitro-antiviral-assay-protocol)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)